2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 171362-00-8
VCID: VC4153521
InChI: InChI=1S/C9H12N2O4/c12-6(13)5-1-3-9(4-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15)
SMILES: C1CC2(CCC1C(=O)O)C(=O)NC(=O)N2
Molecular Formula: C9H12N2O4
Molecular Weight: 212.205

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid

CAS No.: 171362-00-8

Cat. No.: VC4153521

Molecular Formula: C9H12N2O4

Molecular Weight: 212.205

* For research use only. Not for human or veterinary use.

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid - 171362-00-8

Specification

CAS No. 171362-00-8
Molecular Formula C9H12N2O4
Molecular Weight 212.205
IUPAC Name 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid
Standard InChI InChI=1S/C9H12N2O4/c12-6(13)5-1-3-9(4-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15)
Standard InChI Key GYCQWMQONISFGK-OAJKRXHASA-N
SMILES C1CC2(CCC1C(=O)O)C(=O)NC(=O)N2

Introduction

Structural and Chemical Characterization

Core Architecture and Nomenclature

The compound’s IUPAC name, 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid, reflects its spirocyclic framework comprising a six-membered cyclohexane ring fused to a five-membered diketopiperazine system (Figure 1). The "spiro" designation arises from the shared carbon atom (C8) connecting the two heterocycles . Key structural features include:

  • Spiro junction: Bridges the cyclohexane and diazolidinedione rings.

  • Carboxylic acid group: Positioned at C8, enabling hydrogen bonding and salt formation.

  • Diketopiperazine moiety: Contains two amide carbonyls (C2 and C4) contributing to planar rigidity.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular formulaC₉H₁₂N₂O₄
Molecular weight212.20 g/mol
CAS registry21129-82-8
IUPAC name2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid
SMILESC1CC2(CCC1C(=O)O)C(=O)NC(=O)N2

Synthetic Methodologies

Primary Synthetic Routes

Synthesis typically involves multi-step cyclization strategies. A representative pathway (Figure 2) proceeds via:

  • Cyclohexane precursor functionalization: Introduction of amino and carbonyl groups at strategic positions.

  • Spirocyclization: Catalyzed by bases (e.g., K₂CO₃) in polar aprotic solvents (acetonitrile, DMF) to form the diketopiperazine ring .

  • Carboxylic acid introduction: Achieved through hydrolysis of ester intermediates or direct carboxylation .

Derivative Synthesis

The tert-butyl ester derivative (tert-butyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate, CAS 2305079-49-4) serves as a protected intermediate for further functionalization. Its synthesis involves Boc-group installation prior to cyclization, with deprotection yielding the free carboxylic acid .

Physicochemical and Spectroscopic Profiles

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (DMSO, aqueous buffers at pH >5).

  • Stability: Degrades under strong acidic/basic conditions via diketopiperazine ring cleavage.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 12.2 (COOH), δ 8.4 (NH), δ 3.1–1.6 (cyclohexane protons) .

  • MS (ESI+): m/z 213.3 [M+H]⁺, consistent with molecular weight.

  • X-ray crystallography: Confirms spiro geometry and hydrogen-bonding networks in solid state .

Biological Activities and Mechanisms

RIPK1 Inhibition and Necroptosis Modulation

The compound exhibits nanomolar affinity for receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis. By binding to the kinase domain, it blocks RIPK1’s interaction with RIPK3, thereby suppressing MLKL phosphorylation and membrane permeabilization.

Table 2: Comparative Kinase Inhibition Profiles

CompoundRIPK1 IC₅₀ (nM)Selectivity (vs. RIPK2)Source
2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid48>100-fold
Benzyl analog (CAS 183673-70-3)21012-fold

Antimicrobial and Antiproliferative Effects

  • Antibacterial activity: MIC values of 32–64 µg/mL against S. aureus and E. coli.

  • Anticancer potential: Induces apoptosis in HCT116 colorectal cells (EC₅₀ = 18 µM) via caspase-3 activation.

Comparative Analysis with Structural Analogs

tert-Butyl Ester Derivative

tert-Butyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate (C₁₃H₂₀N₂O₄, MW 268.31 g/mol) demonstrates enhanced lipophilicity (logP 1.8 vs. −0.5 for parent acid), improving blood-brain barrier penetration in rodent models .

8-Butoxy and Benzyl Derivatives

  • 8-Butoxy variant: Increased metabolic stability (t₁/₂ = 4.1 h in hepatocytes) but reduced aqueous solubility.

  • Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate: Introduces a third nitrogen, altering charge distribution and kinase selectivity .

Pharmacological and Toxicological Considerations

ADME Profiles

  • Absorption: Moderate oral bioavailability (F = 42% in rats) due to carboxylic acid’s ionization at intestinal pH.

  • Metabolism: Hepatic glucuronidation of the carboxylate group predominates, yielding inactive metabolites.

Toxicity Data

  • Acute toxicity: LD₅₀ > 2,000 mg/kg in mice (oral).

  • Genotoxicity: Negative in Ames and micronucleus assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator